molecular formula C7H5ClN2OS B8326128 7-Chloroacetylimidazo[5,1-b]thiazole

7-Chloroacetylimidazo[5,1-b]thiazole

Cat. No.: B8326128
M. Wt: 200.65 g/mol
InChI Key: NHMJEPMBAOAJQW-UHFFFAOYSA-N
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Description

Molecular Architecture and Heterocyclic System Analysis

The compound’s core consists of a imidazo[5,1-b]thiazole system, a fused bicyclic structure featuring a five-membered imidazole ring (positions 1–2–3–4–5) and a six-membered thiazole ring (positions 5–6–7–8–9–10). The numbering follows IUPAC conventions for fused heterocycles, with the thiazole sulfur at position 7 and the imidazole nitrogen at position 1. The chloroacetyl group (-CO-CH2-Cl) is attached to position 7 of the thiazole ring, introducing electrophilic reactivity (Table 1).

Table 1: Key Structural Features of 7-Chloroacetylimidazo[5,1-b]thiazole

Feature Description
Core structure Imidazo[5,1-b]thiazole (fused imidazole-thiazole)
Substituent Chloroacetyl group at position 7
Molecular formula C₇H₅ClN₂OS
Molecular weight 200.65 g/mol
Fused ring system Bicyclic, planar with partial aromaticity

The fused rings exhibit partial aromaticity due to delocalized π-electrons across the imidazole and thiazole moieties. Density functional theory (DFT) calculations on analogous systems suggest bond alternation, with shorter C-N bonds (1.32–1.35 Å) in the imidazole ring and longer C-S bonds (1.71 Å) in the thiazole component.

Properties

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

IUPAC Name

2-chloro-1-imidazo[5,1-b][1,3]thiazol-7-ylethanone

InChI

InChI=1S/C7H5ClN2OS/c8-3-5(11)6-7-10(4-9-6)1-2-12-7/h1-2,4H,3H2

InChI Key

NHMJEPMBAOAJQW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=CN21)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 7-Chloroacetylimidazo[5,1-b]thiazole can be contextualized through comparisons with related imidazo-thiazole derivatives. Key compounds are summarized in Table 1, followed by detailed analysis.

Table 1: Comparison of Imidazo-Thiazole Derivatives

Compound Name Core Structure Substituents Pharmacological Activity Reference
This compound Imidazo[5,1-b]thiazole Chloroacetyl at position 7 Hypothetical (based on analogs) -
2-Chloro-6-p-Cl-Ph-imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Cl at 2, p-Cl-Ph at 6 Antitubercular (MIC: 1.56 µg/mL)
6-Cl-imidazo[2,1-b]thiazole derivatives Imidazo[2,1-b]thiazole Cl at 6, methyl at 2 FtsZ inhibitors (antibacterial, IC₅₀: 2–8 µM)
Tetramisole Imidazo[2,1-b]thiazole Levamisole derivative Anthelmintic
3-Aminomethylimidazo[5,1-b]thiazole Imidazo[5,1-b]thiazole Aminomethyl at 3 Structural data only

Structural and Electronic Differences

  • This may influence solubility and binding to hydrophobic enzyme pockets .
  • Substituent Effects : The chloroacetyl group at position 7 introduces a reactive ketone moiety, enabling nucleophilic interactions (e.g., with cysteine residues in enzymes). In contrast, 2-chloro-6-p-Cl-Ph-imidazo[2,1-b]thiazole relies on aryl and halogen substituents for hydrophobic and van der Waals interactions .

Pharmacological Activity

  • Antimicrobial Potential: Chloro-substituted imidazo[2,1-b]thiazoles, such as 2-chloro-6-p-Cl-Ph-imidazo[2,1-b]thiazole, demonstrate potent antitubercular activity (MIC: 1.56 µg/mL) by targeting mycobacterial cell wall synthesis . The chloroacetyl group in the [5,1-b] isomer may similarly disrupt microbial enzymes but requires empirical validation.
  • Anticancer Activity : 6-Cl-imidazo[2,1-b]thiazole derivatives act as FtsZ inhibitors, disrupting bacterial cell division (IC₅₀: 2–8 µM) . The electrophilic chloroacetyl group in this compound could analogously inhibit eukaryotic kinases involved in cancer signaling.
  • Synthetic Accessibility: Synthesis of imidazo[5,1-b]thiazoles often involves cyclization of 2-aminothiazoles with α-halo carbonyl compounds, as seen in the preparation of 3-aminomethylimidazo[5,1-b]thiazole . Similar routes using chloroacetyl chloride may apply to the target compound.

Stability and Reactivity

Imidazo[2,1-b]thiazoles are generally more stable than their thiazine analogs due to aromatic stabilization . The [5,1-b] isomer’s stability remains understudied, but its chloroacetyl group may confer hydrolytic susceptibility compared to inert halogen substituents in [2,1-b] derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 7-chloroacetylimidazo[5,1-b]thiazole, and how are intermediates characterized?

  • Methodology : A common approach involves multi-step reactions starting with halogenated thiazole precursors. For example, chloroacetylation of aminothiazole derivatives (e.g., 2-aminobenzothiazole) using chloroacetyl chloride under reflux conditions in ethanol generates intermediates, which are then cyclized to form the imidazo[5,1-b]thiazole core. Key intermediates are characterized via IR (e.g., C=O stretch at ~1637 cm⁻¹) and ¹H-NMR (e.g., singlet for –NH at ~8.4 ppm) .
  • Validation : Thin-layer chromatography (TLC) and melting point analysis are used to monitor reaction progress and purity .

Q. How do reaction conditions influence the yield of imidazo[5,1-b]thiazole derivatives?

  • Optimization : Solvent-free conditions with Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) at 80°C significantly improve yields (90–96%) compared to traditional catalysts like AlCl₃ (32%) or polyphosphoric acid (51%). Temperature and catalyst choice are critical for intramolecular cyclization efficiency .
  • Data : See Table 1 in for comparative yields under varying catalysts and temperatures.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirms carbonyl (C=O) and amine (N–H) functional groups.
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons, acetyl groups) and carbon backbone.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency for synthesizing imidazo[5,1-b]thiazole derivatives?

  • Case Study : Methanesulfonic acid fails to catalyze cyclization, while Eaton’s reagent succeeds due to its dual acid-activation and dehydrating properties. Systematic screening of Brønsted/Lewis acids under solvent-free conditions is recommended to identify optimal conditions .
  • Recommendation : Use kinetic studies (e.g., time-yield profiles) and DFT calculations to probe reaction mechanisms and transition states .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Substituents at the C-5 position (e.g., methylsulfonyl groups) improve COX-2 selectivity and anti-inflammatory potency .
  • Hybrid scaffolds (e.g., indole-imidazo[2,1-b]thiazole) reduce LPS-induced TNF-α and IL-6 production in RAW264.7 cells .
    • Experimental Design : Combine MTT assays (cytotoxicity) with molecular docking (e.g., Rab7b or COX-2 binding sites) to prioritize derivatives .

Q. How can in silico tools predict ADMET properties for imidazo[5,1-b]thiazole derivatives?

  • Protocol :

Use admetSAR for toxicity prediction (e.g., hepatotoxicity, Ames mutagenicity).

Apply SwissADME to estimate solubility, bioavailability, and blood-brain barrier penetration.

Validate predictions with in vitro assays (e.g., microsomal stability) .

Q. What experimental and computational methods validate target engagement in anticancer studies?

  • Integration :

  • In Vitro : MTT assays on cancer cell lines (e.g., MCF-7) to measure IC₅₀ values.
  • In Silico : Docking studies with proteins like tubulin or carbonic anhydrase IX to identify binding modes.
  • Contradiction Analysis : Cross-reference cytotoxicity data with protein binding scores to explain outliers .

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